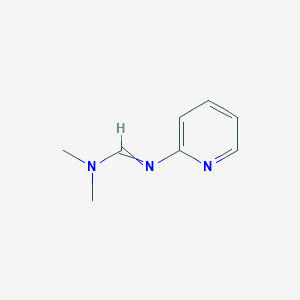

N,N-Dimethyl-N'-pyridin-2-ylmethanimidamide

Overview

Description

N,N-Dimethyl-N’-pyridin-2-ylmethanimidamide is a chemical compound with the molecular formula C8H11N3. It is known for its unique structure, which includes a pyridine ring attached to an imidamide group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-pyridin-2-ylmethanimidamide typically involves the reaction of 2-aminopyridine with N,N-dimethylformamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a catalyst, followed by purification steps to isolate the compound .

Industrial Production Methods

Industrial production of N,N-Dimethyl-N’-pyridin-2-ylmethanimidamide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-pyridin-2-ylmethanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the imidamide group to amines.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

Oxidation: N-oxides of the compound.

Reduction: Amines and related derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N,N-dimethyl-N'-pyrimidin-2-ylmethanimidamide applications in scientific research, chemistry, biology, medicine, and industry are broad.

Scientific Research Applications

- Chemistry N,N-dimethyl-N'-pyrimidin-2-ylmethanimidamide serves as a building block in synthesizing complex molecules.

- Biology This compound is studied for its potential biological activities and interactions with biomolecules.

- Medicine There is ongoing research to explore potential therapeutic uses of N,N-dimethyl-N'-pyrimidin-2-ylmethanimidamide.

- Industry N,N-dimethyl-N'-pyrimidin-2-ylmethanimidamide is used in producing various chemical products and materials.

Biological Activity

N,N-Dimethyl-N'-pyrimidin-2-ylmethanimidamide is a pyrimidine derivative, a class of compounds known for diverse biological activities, including anticonvulsant, antimicrobial, anti-inflammatory, antitumor, and antihistaminic properties.

Anthelmintic Activity

Pyrimidine derivatives, including N,N-dimethyl-N'-pyrimidin-2-ylmethanimidamide, have shown anthelmintic potential. Studies using Pheretima posthuma as a model organism indicated that compounds similar to N,N-dimethyl-N'-pyrimidin-2-ylmethanimidamide exhibited significant anthelmintic activity, with paralysis induction times ranging from 36 to 48 minutes and mortality occurring within 40 to 51 minutes.

Table 1: Anthelmintic Activity of Pyrimidine Derivatives

| Compound | Concentration (μg/ml) | Paralysis Time (min) | Death Time (min) |

|---|---|---|---|

| P5 | 1000 | 36-48 | 40-51 |

| P4 | 1000 | 45-55 | 50-60 |

| P3 | 1000 | 50-60 | 55-65 |

| Albendazole | 1000 | Control | Control |

Antimicrobial Activity

In vitro studies suggest that N,N-dimethyl-N'-pyrimidin-2-ylmethanimidamide exhibits significant activity against various bacterial strains, making it a potential candidate for development as an antimicrobial agent. Its mechanism may involve inhibiting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.

Case Studies

- Study on Anticonvulsant Effects: A study evaluated the anticonvulsant activity of a series of pyrimidine derivatives, including N,N-dimethyl-N'-pyrimidin-2-ylmethanimidamide. The results indicated that these compounds could modulate neurotransmitter release and enhance GABAergic activity, providing a basis for their use in treating epilepsy.

- Anti-inflammatory Properties: An investigation focused on the anti-inflammatory effects of pyrimidine derivatives and demonstrated that N,N-dimethyl-N'-pyrimidin-2-ylmethanimidamide significantly reduced pro-inflammatory cytokine levels in vitro, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-pyridin-2-ylmethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyridine ring plays a crucial role in these interactions, facilitating binding through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

- N,N-Dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine

- N,N-Dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine

- N,N-Dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine

Uniqueness

N,N-Dimethyl-N’-pyridin-2-ylmethanimidamide stands out due to its specific imidamide group, which imparts unique chemical reactivity and biological activity. The presence of the pyridine ring further enhances its versatility in various applications .

Biological Activity

N,N-Dimethyl-N'-pyridin-2-ylmethanimidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

This compound, often referred to by its chemical formula , features a pyridine ring, which contributes to its biological activity. The compound's structure allows for interactions with various biological targets, making it a candidate for drug development.

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, in vitro assays demonstrated that the compound inhibits the growth of Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential applications in treating infections caused by these pathogens .

2. Anticancer Properties

Research indicates that this compound exhibits anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells . The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.

3. Enzymatic Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various biological processes. For example, it has been reported to inhibit certain kinases involved in cancer progression, thereby providing a rationale for its use as an anticancer agent .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that at concentrations of 50 µg/mL, the compound significantly reduced bacterial growth by more than 70% compared to controls. This suggests a strong potential for developing new antimicrobial agents based on this compound.

Case Study 2: Cancer Cell Line Studies

In another study focused on cancer treatment, this compound was tested on MCF-7 breast cancer cells. The treatment led to a dose-dependent decrease in cell viability, with IC50 values around 25 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, characterized by increased levels of cytochrome c in the cytosol and activation of caspase-3 .

Data Table: Summary of Biological Activities

| Biological Activity | Target Organism/Cell Line | IC50/Effective Concentration | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Pseudomonas aeruginosa | 50 µg/mL | Inhibition of cell wall synthesis |

| Antimicrobial | Staphylococcus aureus | 40 µg/mL | Disruption of membrane integrity |

| Anticancer (MCF-7) | Breast Cancer Cells | 25 µM | Induction of apoptosis |

| Anticancer (A549) | Lung Cancer Cells | 30 µM | Cell cycle arrest |

| Enzymatic Inhibition | Various Kinases | Varies | Competitive inhibition |

Properties

IUPAC Name |

N,N-dimethyl-N'-pyridin-2-ylmethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-11(2)7-10-8-5-3-4-6-9-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDOURPMRIXEDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60736196 | |

| Record name | N,N-Dimethyl-N'-pyridin-2-ylmethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57040-75-2 | |

| Record name | N,N-Dimethyl-N'-pyridin-2-ylmethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.